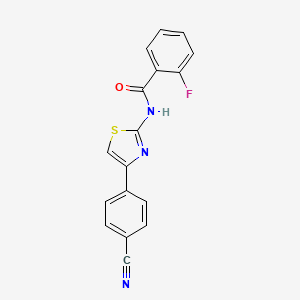

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide

説明

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a thiazole-derived compound featuring a 4-cyanophenyl substituent at the 4-position of the thiazole ring and a 2-fluorobenzamide group at the 2-position. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

特性

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDXEYZNJBASSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide typically involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone. This method allows for the rapid and efficient production of the desired thiazole derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

科学的研究の応用

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core thiazole ring with several analogs, but its substituents distinguish it:

- Comparable compounds include N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (, compound 50), which has a bromophenyl group instead of cyanophenyl . Benzamide Substituents: The 2-fluorobenzamide moiety contrasts with analogs like 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (, GSK1570606A), which features an acetamide linker and pyridinyl group .

- Key Structural Variations: Electron Effects: Cyanophenyl (target) vs. methoxy () or chloro () groups alter electron density, impacting receptor binding . Linker Diversity: The target’s direct benzamide linkage differs from piperazine-linked acetamides (e.g., , compounds 13–18), which may enhance solubility .

Physicochemical Properties

Data from structural analogs highlight trends in molecular weight (MW), melting point (mp), and solubility:

*Estimated based on structural similarity.

生物活性

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide features a thiazole ring, a benzamide moiety, and a cyanophenyl group. Its molecular formula includes fluorine, nitrogen, sulfur, and carbon atoms, contributing to its diverse chemical reactivity and biological activities.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen |

| Benzamide Moiety | Contributes to bioactivity |

| Cyanophenyl Group | Enhances binding affinity |

| Fluorine Atom | Increases stability and bioavailability |

The primary mechanism of action for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide involves the induction of caspase-dependent apoptosis in cancer cells. This compound targets specific cellular pathways, notably affecting the cell cycle and caspase activation pathways.

Key Mechanisms:

- Caspase Activation : Induces programmed cell death in cancer cells.

- Cell Cycle Arrest : Prevents cancer cell proliferation.

- Bioavailability : Sufficient levels in biological systems to exert therapeutic effects.

Biological Activity and Efficacy

Research indicates that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide exhibits significant cytotoxic effects against various carcinoma cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Studies

- HCT-116 Cell Line Study

-

MCF-7 Cell Line Study

- Objective : Assess apoptosis induction.

- Findings : Significant induction of apoptosis was observed, correlating with increased caspase activity.

Pharmacokinetics

The pharmacokinetic profile of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide shows promising characteristics for therapeutic use:

- Absorption : Rapid uptake in cellular systems.

- Distribution : Effective distribution across tissues due to its lipophilic nature.

- Metabolism : Undergoes metabolic transformations that enhance its bioactivity.

Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is not only significant as an anticancer agent but also serves various scientific research applications:

- Medicinal Chemistry : Development of new anticancer drugs.

- Biological Studies : Understanding cellular processes related to cancer biology.

- Material Science : Potential applications in developing novel materials due to its unique structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。